1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride
Overview
Description
The compound 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride is not directly mentioned in the provided papers. However, the papers discuss related azetidine derivatives and their chemical properties, which can provide insights into the behavior of similar compounds. Azetidine, a four-membered cyclic amine, is known to polymerize under the influence of cationic initiators, forming structures with varying amino functions . Additionally, azetidine derivatives have been synthesized and evaluated for biological activities, such as antileishmanial and antibacterial properties .
Synthesis Analysis
The synthesis of azetidine derivatives involves various strategies. For instance, azetidine itself polymerizes to form dimers and further polymerizes under the influence of cationic initiators like perchloric acid in methanol . In another approach, azetidin-2-ones are synthesized using Staudinger's ketene-imine cycloaddition, starting from 2-diazo-1,2-diarylethanones . A different method involves the reaction of imine derivatives with ketenes generated from chloroacetylchloride and triethylamine . These methods highlight the versatility of azetidine derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of azetidine derivatives is characterized by spectroscopic methods such as NMR spectroscopy. For example, the polymer derived from azetidine contains 20% tertiary, 60% secondary, and 20% primary amino functions, as determined by 300 MHz 1H-NMR spectroscopy . The structural assignment of synthesized azetidin-2-ones is also confirmed by IR and 1H NMR spectral data . These analyses are crucial for understanding the molecular framework and functional groups present in azetidine derivatives.
Chemical Reactions Analysis
Azetidine and its derivatives undergo various chemical reactions. The polymerization of azetidine, for instance, involves a proton transfer from the protonated dimer to the monomer due to the higher basicity of the monomer . The transformation of methyleneamines to azetidin-2-ones results in a marked improvement in antiparasitic activity, indicating a significant chemical modification . The reaction of imine derivatives with ketenes to form azetidin-2-ones represents another type of chemical reaction that these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of different amino functions in the polymer affects its basicity and reactivity . The antileishmanial activity of azetidin-2-ones suggests that these compounds can interact with biological targets, which is a significant chemical property . The in vitro antibacterial activity of synthesized azetidin-2-ones against various bacterial pathogens indicates their potential as antibacterial agents, although some compounds only show marginal activity .
Safety And Hazards
properties
IUPAC Name |
1-(azetidin-3-yl)-N,N-dimethylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-8(2)5-6-3-7-4-6;;/h6-7H,3-5H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHHFWKWIVLISO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CNC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629928 | |
Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride | |
CAS RN |
321890-22-6 | |
Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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